1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)-
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Overview
Description
1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- is a chemical compound with the molecular formula C20H12N2O4 and a molecular weight of 344.32 g/mol . It is known for its unique structure, which includes two benzoxazole groups attached to a benzenediol core. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- can be synthesized through a series of chemical reactions. One common method involves the reaction of 1,4-benzenediol with 2-aminophenol in the presence of a dehydrating agent to form the benzoxazole rings . The reaction typically requires elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenediol core can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The benzoxazole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of optical brighteners and as a component in polymeric materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- involves its interaction with specific molecular targets. The benzoxazole rings can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound can interact with proteins, altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Another compound with benzoxazole groups, used as a fluorescent dye.
2,5-Bis(2-benzoxazolyl)thiophene: Similar structure but with a thiophene core, used in organic electronics.
Uniqueness
1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- is unique due to its benzenediol core, which provides distinct chemical properties and reactivity compared to other benzoxazole-containing compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
33450-11-2 |
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Molecular Formula |
C20H12N2O4 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2,5-bis(1,3-benzoxazol-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C20H12N2O4/c23-15-10-12(20-22-14-6-2-4-8-18(14)26-20)16(24)9-11(15)19-21-13-5-1-3-7-17(13)25-19/h1-10,23-24H |
InChI Key |
DZXFKANCARFDPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3O)C4=NC5=CC=CC=C5O4)O |
Origin of Product |
United States |
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